molecular formula C15H16N4O3 B7076840 Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate

Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate

Cat. No.: B7076840
M. Wt: 300.31 g/mol
InChI Key: SXWZDAOUHLQUNT-UHFFFAOYSA-N
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Description

Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate is a complex organic compound featuring a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromopyridine with an appropriate aldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization with 2-cyanothioacetamide to form a pyridinethione derivative.

    Final Coupling: The pyridinethione derivative is then reacted with methyl 2-bromoacetate in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, especially in the presence of strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds in the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific derivative used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds like 2,6-dipyridyl and 4,4’-bipyridine share structural similarities but differ in their functional groups and biological activities.

    Carbamoyl Compounds: N-carbamoylpyridines are similar but may have different pharmacokinetic properties.

Uniqueness

Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-22-14(20)9-12-3-2-4-13(18-12)19-15(21)17-10-11-5-7-16-8-6-11/h2-8H,9-10H2,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWZDAOUHLQUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)NC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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